2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide -

2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide

Catalog Number: EVT-5074216
CAS Number:
Molecular Formula: C19H13Cl2NO2
Molecular Weight: 358.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer activity: Some benzamide derivatives have shown anticancer activity by inhibiting tubulin polymerization [ [] ] or acting as PD-L1 inhibitors [ [] ].
  • Antimicrobial activity: Certain benzamides have exhibited antibacterial and antifungal properties [ [], [] ].
  • Plant growth regulation: Related benzamide derivatives have demonstrated potential as plant growth regulators [ [] ].

GDC-0449 (Vismodegib)

Compound Description: GDC-0449, also known as Vismodegib, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. [] It is being developed for the treatment of various cancers and is currently in Phase II clinical trials. [] GDC-0449 exhibits extensive protein binding and is metabolically stable in several species, including mice, rats, dogs, and humans. []

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

Compound Description: This compound is a thiourea derivative characterized by a thiourea group linking a 2-chlorophenyl moiety and a 4-fluorobenzamide group. [] The crystal structure reveals an intramolecular bifurcated N-H⋯(O,Cl) link due to the ortho-Cl atom on the benzene ring. [] In the crystal lattice, inversion dimers are linked by pairs of N-H⋯S hydrogen bonds forming R22(8) loops. []

N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

Compound Description: This compound is a thiourea derivative structurally similar to N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, with a bromine atom replacing chlorine on the phenyl ring. [] The dihedral angle between the aromatic rings is smaller in this compound compared to its chlorine analog. [] It features an intramolecular N-H⋯O hydrogen bond and forms similar hydrogen-bonded dimers in the crystal structure. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl-sulfonamide analogue designed as a potential therapeutic agent for neurological disorders, including multiple sclerosis. [] This compound acts as a selective inhibitor of the NLRP3 inflammasome, which plays a role in inflammatory responses. [] JC-171 has demonstrated efficacy in in vitro and in vivo models by inhibiting IL-1β release and delaying the progression of experimental autoimmune encephalomyelitis. []

2-{[3-Chloro-4-(4-chlorophenoxy)phenyl]iminomethyl}-4-nitrophenol

Compound Description: This compound is characterized by an imine group linking a substituted phenol ring with a 3-chloro-4-(4-chlorophenoxy)phenyl moiety. [] Notably, it features a short Cl⋯Cl contact in its crystal structure. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

Compound Description: CTB is an activator of the p300 histone acetyltransferase (HAT) enzyme. [] It exhibits a strong interaction with key residues of the p300 active site, suggesting its potential as a p300 HAT activator. [] Molecular dynamics simulations have revealed the stability of CTB within the active site of p300. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

Compound Description: CTPB is an amide derivative designed using anacardic acid as a synthon. [] This compound acts as a remarkable activator of p300 HAT activity without affecting p300/CBP-associated factor HAT activity. [] CTPB enhances p300 HAT-dependent transcriptional activation from in vitro assembled chromatin templates but does not impact histone deacetylase activity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent and selective GlyT1 inhibitor, demonstrating significant effects in rodent models for schizophrenia. [] It exhibits an IC50 of 1.8 nM against GlyT1, coupled with good plasma exposure and brain penetration in rats. []

MMV665807

Compound Description: MMV665807, chemically defined as 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, displays potent anti-staphylococcal and anti-biofilm properties. [] It effectively kills Staphylococcus aureus biofilms, including methicillin-resistant strains. [] MMV665807 exhibits bactericidal activity, with an IC50 against S. aureus biofilms in the range of 0.15-0.58 mg l-1 after 24 hours of treatment. [] It is more effective than conventional antibiotics in eradicating biofilms. []

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

Compound Description: This compound features a piperidine ring linked to a 4-chlorobenzamide moiety through an ethyl bridge. [] In the crystal structure, molecules form double-stranded chains along the [] direction through O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds involving water molecules. []

4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide

Compound Description: This class of compounds, specifically 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives (6a-j), were synthesized using an efficient ultrasound-assisted method and exhibit potent anti-tubercular activity. [] These compounds demonstrate significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values below 1 µg/mL. [] Importantly, they exhibit low cytotoxicity against human cancer cell lines, suggesting a favorable safety profile. [] Molecular docking studies indicate strong binding affinity to the InhA enzyme of Mycobacterium tuberculosis, a crucial target for anti-tubercular drugs. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

Compound Description: This compound is a benzimidazole derivative synthesized by a multi-step reaction involving hydrolysis and condensation reactions. []

4-Amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

Compound Description: This series of compounds is characterized by a 4-amino-5-chloro-2-methoxybenzamide core with diverse N-4 substituents, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. [] These benzamide derivatives exhibit potent gastrokinetic activity by stimulating gastric emptying in rats. []

4-Amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

Compound Description: This series of compounds is structurally analogous to the 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, with an ethoxy group replacing the methoxy group at the 2-position of the benzamide ring. [] These compounds also demonstrate potent in vivo gastric emptying activity. []

4-Chloro-N-(trimethylammonio)benzamide chloride monohydrate

Compound Description: This compound is a hydrochloride salt of a benzamide derivative bearing a quaternary ammonium group. [] Protonation of the nitrogen atom in the amide group leads to structural changes, including lengthening of the N-C(O) bond and shortening of the C=O and N-N bonds. []

N-(2-benzoyl-4-chlorophenyl)-benzamides

Compound Description: This series of compounds features a benzamide group attached to a central benzene ring, which is further substituted with a 4-chlorophenyl and another benzoyl group. [] These compounds have been investigated for their potential plant growth-regulating activities. []

N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: This series comprises reduced analogs of N-(2-benzoyl-4-chlorophenyl)-benzamides, with a hydroxyphenylmethyl group replacing one of the benzoyl groups. [] They also exhibit potential plant growth-regulating properties. []

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonyl phenyl)ethyl) benzamide sodium salt

Compound Description: This compound is a sodium salt of a complex benzamide derivative containing sulfonyl and thiocarbamate groups. [] Specific crystalline forms of this salt have been patented. []

N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides

Compound Description: This series encompasses hydrazide derivatives featuring a 4-chloro-2-(2-fluoro or chlorophenoxy)phenyl moiety. [] These compounds exhibit anti-inflammatory activity, likely due to their ability to exist as E geometrical isomers that undergo rapid cis/trans amide equilibrium. []

N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides

Compound Description: This series comprises thiazole and thiadiazole derivatives designed as antitubulin agents, mimicking combretastatin A-4. [] These compounds showed promising cytotoxicity against different cancer cell lines, including lung, colon, and cervix cancer cells. []

2-Amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives

Compound Description: This series of compounds centers around a 1,3,4-thiadiazole ring substituted with a 4-chloro-2-(2-chlorophenoxy)phenyl group at the 5-position. [] These derivatives were synthesized and evaluated for their anticonvulsant activity. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound is synthesized by coupling a pyrrolo[2,3-d]pyrimidine derivative with a benzylamine substituted with a 4-chlorophenoxy group. [] The synthesized compound was characterized by spectral analyses and docking studies were carried out to understand its potential biological interactions. []

N‐(4‐chloro‐3‐ trifluromethyl‐phenyl)‐2‐ethoxy‐benzamide (CTB) in p300 active site (Form II)

Compound Description: Form II refers to the conformation and electronic state of the CTB molecule when bound to the active site of the p300 enzyme. [] This bound form exhibits distinct charge density distribution and electrostatic moments compared to the free molecule in the gas phase. []

4-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: SSR504734 is a known GlyT1 inhibitor. [] It served as a starting point for developing novel GlyT1 inhibitors with enhanced potency. [] Structural modifications to SSR504734, particularly the introduction of heteroaromatic rings, led to the identification of more potent GlyT1 inhibitors. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in cancer treatment. [] It is formed through the oxidation of Venetoclax and can undergo a Meisenheimer rearrangement to form another impurity, VHA. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another identified oxidative impurity of Venetoclax. [] It is formed through the Meisenheimer rearrangement of Venetoclax N-oxide (VNO). [] Both VNO and VHA can serve as reference standards in the manufacturing of Venetoclax API or tablets. []

4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride (Compound 1)

Compound Description: Compound 1 is an N-phenylbenzamide bis(2-aminoimidazoline) derivative that exhibits trypanocidal activity. [] It binds to the minor groove of DNA, particularly AT-rich regions, and disrupts DNA-protein interactions. [] Compound 1 demonstrates in vitro and in vivo activity against Trypanosoma brucei, the causative agent of sleeping sickness. []

N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide (Compound 2)

Compound Description: Compound 2 is structurally related to Compound 1 and shares its trypanocidal activity by targeting the minor groove of AT-rich DNA in Trypanosoma brucei. [] It also disrupts DNA-protein interactions and exhibits in vitro and in vivo efficacy against the parasite. []

4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g)

Compound Description: 3g is a quinazolinone derivative identified as a potent soluble epoxide hydrolase (sEH) inhibitor. [] It shows significant inhibitory activity against sEH with an IC50 value of 0.5 nM. []

5-Chloro-2-hydroxy-N-[(2S)- 4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e)

Compound Description: Compound 3e is a salicylamide derivative with notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. [] It exhibits potent microbicidal activity, inhibiting bacterial growth and sulfate reduction. [, ]

5-chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f)

Compound Description: Compound 3f, similar to compound 3e, is a salicylamide derivative with broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including resistant strains. [] It also demonstrates activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. []

Properties

Product Name

2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide

IUPAC Name

2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide

Molecular Formula

C19H13Cl2NO2

Molecular Weight

358.2 g/mol

InChI

InChI=1S/C19H13Cl2NO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23)

InChI Key

UOYVFBNVZUHCHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.